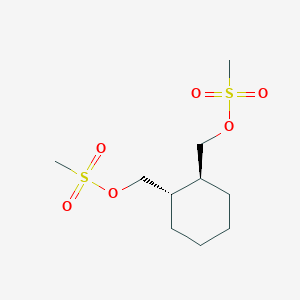![molecular formula C17H10F3NO2 B182686 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid CAS No. 1533-16-0](/img/structure/B182686.png)
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid, also known as TFMPQ, is a chemical compound that has garnered significant attention in the field of scientific research. This compound belongs to the class of quinoline derivatives and has been found to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The compound has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. This compound has also been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has several advantages for lab experiments. It is easy to synthesize and has been shown to have good stability and solubility in various solvents. The compound has also been shown to have low toxicity and minimal side effects. However, one limitation of this compound is that it is relatively expensive compared to other compounds.
Direcciones Futuras
There are several future directions for the study of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid. One area of research could be the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research could be the investigation of the compound's potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's disease and diabetes. The compound's mechanism of action could also be further elucidated to gain a better understanding of its pharmacological properties. Finally, the development of this compound derivatives with improved pharmacological properties could be explored.
Conclusion:
In conclusion, this compound is a promising compound that has demonstrated a wide range of biological activities. Its synthesis method has been optimized to produce a high yield of the compound with minimal impurities. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities and has potential as a therapeutic agent for the treatment of various diseases. Future research could focus on the development of more efficient synthesis methods, investigation of the compound's potential for the treatment of other diseases, elucidation of its mechanism of action, and development of this compound derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid involves the reaction of 3-(trifluoromethyl)aniline with 2-chloro-4-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction yields this compound in good yields and purity. The synthesis method has been optimized to produce a high yield of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid has been studied extensively for its biological activities and has been found to possess a wide range of pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Propiedades
| 1533-16-0 | |
Fórmula molecular |
C17H10F3NO2 |
Peso molecular |
317.26 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)11-5-3-4-10(8-11)15-9-13(16(22)23)12-6-1-2-7-14(12)21-15/h1-9H,(H,22,23) |
Clave InChI |
QHJQZWPZUQTPAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)



